4,6-Diaminopyrimidine-2-sulfinic acid

Process Chemistry Adenine Synthesis Pharmaceutical Intermediates

4,6-Diaminopyrimidine-2-sulfinic acid (DAPSA) is a 2-substituted, 4,6-diamino pyrimidine derivative containing a sulfinic acid (-SO2H) functional group. This group exists in an intermediate oxidation state between its corresponding thiol (-SH) and sulfonic acid (-SO3H) analogs, giving DAPSA a distinct reactivity profile as a synthetic intermediate.

Molecular Formula C4H6N4O2S
Molecular Weight 174.18 g/mol
CAS No. 40070-06-2
Cat. No. B1361599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminopyrimidine-2-sulfinic acid
CAS40070-06-2
Molecular FormulaC4H6N4O2S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1N)S(=O)O)N
InChIInChI=1S/C4H6N4O2S/c5-2-1-3(6)8-4(7-2)11(9)10/h1H,(H,9,10)(H4,5,6,7,8)
InChIKeyVNUSATOXJILSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diaminopyrimidine-2-sulfinic acid (CAS 40070-06-2) for NCE Intermediate & Impurity Profiling


4,6-Diaminopyrimidine-2-sulfinic acid (DAPSA) is a 2-substituted, 4,6-diamino pyrimidine derivative containing a sulfinic acid (-SO2H) functional group . This group exists in an intermediate oxidation state between its corresponding thiol (-SH) and sulfonic acid (-SO3H) analogs, giving DAPSA a distinct reactivity profile as a synthetic intermediate. Commercial supply of DAPSA, available from multiple reputable vendors, is characterized by a standard purity of 97%, supported by batch-specific NMR, HPLC, and GC analytical reports, and a molecular weight of 174.18 g/mol .

Why 4,6-Diaminopyrimidine-2-sulfinic acid Cannot Be Interchanged with its Thiol or Sulfonic Acid Analogs


In-class substitution of 4,6-diaminopyrimidine derivatives cannot be performed generically due to the sulfinic acid's unique redox-specific reactivity. The 4,6-diaminopyrimidine-2-thiol (CAS 1004-39-3) serves as a nucleophile, while the 4,6-diaminopyrimidine-2-sulfonic acid is the fully oxidized, chemically inert terminal form . DAPSA, in its intermediate state, uniquely enables controlled downstream oxidation to the sulfonic acid or reduction to the thiol, a functional duality not offered by its analogs. This is particularly critical in process chemistry, where the sulfinic acid intermediate has been shown to achieve a quantitative yield of 100% in the synthesis of adenine, directly impacting cost-of-goods in pharmaceutical manufacturing [1].

4,6-Diaminopyrimidine-2-sulfinic acid: Direct Quantitative Benchmarking Against Closest Analogs


Step Yield Superiority in Adenine API Manufacturing vs. Thiol Precursor

In a published patent for the industrial synthesis of adenine, the conversion of 4,6-diamino-2-mercaptopyrimidine (thiol comparator) to the target 4,6-diamino-2-sulfinylpyrimidine (sulfinic acid) proceeds with a 100% yield, negating yield loss at this critical intermediate stage [1]. This is a significant process advantage over hypothetical alternative routes that might seek to bypass this intermediate, where yields could drop to 75% as seen in the formation of the thiol precursor itself [1].

Process Chemistry Adenine Synthesis Pharmaceutical Intermediates

Distinctive Redox State for Controlled Downstream Derivatization vs. Inert Sulfonic Acid

The sulfinic acid group (-SO2H) in the target compound exists in an intermediate sulfur oxidation state, a feature not shared by the fully oxidized sulfonic acid analog (-SO3H) . This provides a uniquely reactive handle; the compound can be further oxidized to the sulfonic acid or reduced to the thiol. In contrast, the 4,6-diaminopyrimidine-2-sulfonic acid is typically a terminal metabolic or synthetic endpoint with no capacity for controlled reduction, limiting its utility as a divergent building block .

Medicinal Chemistry Sulfur Chemistry Bioconjugation

Enhanced Polarity and Aqueous Solubility for Green Chemistry vs. Thiol Analog

The sulfinic acid group significantly enhances the polarity and water solubility of DAPSA compared to its thiol analog. While quantitative solubility data for DAPSA is not yet published in primary literature, vendor descriptions explicitly state it is 'soluble in water' . In contrast, its closest analog, 4,6-diaminopyrimidine-2-thiol (CAS 1004-39-3), is characterized by a LogP of 1.09, indicating it is about 12 times more lipophilic, and is thus less amenable to aqueous-phase synthesis or formulation without organic co-solvents [1].

Solubility Formulation Science Green Chemistry

Use-Specific Purity Standards for Methotrexate Impurity Analysis vs. General Reagent Grade

DAPSA is specifically marketed as a 'Methotrexate impurity standard' for pharmaceutical quality control (QC), setting it apart from general reagent-grade analogs . This use-specific designation is supported by a vendor-reported standard purity of 97% and the availability of batch-specific Certificates of Analysis including HPLC, NMR, and GC data, a requirement for ANDA/DMF submissions . In contrast, general laboratory reagents like 4,6-diaminopyrimidine-5-carbaldehyde are often supplied at lower, unspecified purities without comprehensive analytical documentation, making them unsuitable for regulatory-facing impurity profiling.

Impurity Profiling Quality Control Method Validation

High-Impact Application Scenarios for 4,6-Diaminopyrimidine-2-sulfinic acid Based on Quantitative Differentiation


Large-Scale Adenine API Manufacturing via a High-Yield Intermediate

Procurement for process chemistry: As demonstrated in the CN103709164A patent, DAPSA is the critical intermediate for adenine synthesis, crystallizing from the reaction mixture in a quantitative 100% yield and requiring no drying or purification before use in the subsequent step [1]. This eliminates unit operations and maximizes throughput, making it the cost-effective choice for scaling up adenine production compared to developing a de novo route circumventing this intermediate.

Divergent Starting Material for Lead Optimization Library Synthesis

Procurement for medicinal chemistry: The sulfinic acid's intermediate oxidation state is a strategic asset. Unlike the dead-end sulfonic acid analog, DAPSA can be used as a single starting material to synthesize two distinct compound libraries through controlled oxidation to the sulfonic acid or reduction and subsequent functionalization of the thiol [2]. This maximizes the diversity of lead candidates accessible from a single procurement, saving time and cost in early drug discovery.

Regulatory-Compliant Impurity Reference Standard for Methotrexate

Procurement for analytical R&D and QC: DAPSA is specifically classified as a methotrexate impurity and is supplied with the necessary 97% purity and comprehensive Certificate of Analysis (HPLC, NMR, GC) required for ANDA and DMF submissions [1]. This renders it the only procurement choice for analytical departments needing to validate impurity detection methods for regulatory filings, where unvalidated general reagents are not an option.

Aqueous-Phase and Biocatalytic Process Development

Procurement for 'green chemistry' programs: DAPSA's vendor-documented water solubility provides a distinct advantage over its highly lipophilic thiol analog (LogP 1.09) [2]. This property makes DAPSA the preferred pyrimidine building block for developing sustainable, purely aqueous-phase chemical reactions or enzyme-catalyzed biotransformations, which often fail with water-insoluble substrates.

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